Product packaging for 4-(2-Bromoethenyl)benzonitrile(Cat. No.:)

4-(2-Bromoethenyl)benzonitrile

Cat. No.: B13631508
M. Wt: 208.05 g/mol
InChI Key: VYWMRUNSZWVTKD-AATRIKPKSA-N
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Description

4-(2-Bromoethenyl)benzonitrile is a versatile synthetic intermediate, primarily valued in organic chemistry and materials science research. This compound features a reactive bromoethenyl group and an electron-withdrawing benzonitrile moiety, making it a suitable substrate for cross-coupling reactions such as Suzuki or Heck reactions. Researchers utilize it in the development of novel organic semiconductors, liquid crystals, and pharmaceutical candidates. Its molecular structure contributes to the electronic and optical properties of the resulting materials. This product is provided as a high-purity compound to ensure consistent and reliable experimental results. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrN B13631508 4-(2-Bromoethenyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrN

Molecular Weight

208.05 g/mol

IUPAC Name

4-[(E)-2-bromoethenyl]benzonitrile

InChI

InChI=1S/C9H6BrN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-6H/b6-5+

InChI Key

VYWMRUNSZWVTKD-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/Br)C#N

Canonical SMILES

C1=CC(=CC=C1C=CBr)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Bromoethenyl Benzonitrile

Strategic Approaches for Carbon-Bromine Bond Formation in Vinylic Systems

The introduction of a bromine atom onto a vinyl group is a critical step in the synthesis of 4-(2-bromoethenyl)benzonitrile. The stereochemistry of the resulting double bond (E/Z isomerism) is a key consideration, as it can significantly impact the properties and subsequent reactivity of the molecule.

Stereoselective Bromination Techniques for E/Z Isomer Control

Controlling the E/Z configuration of the vinyl bromide is paramount. Several techniques have been developed to achieve high stereoselectivity. One of the most direct methods is the hydrobromination of a terminal alkyne, specifically 4-ethynylbenzonitrile (B1307882).

Anti-Markovnikov hydrobromination of terminal alkynes can afford terminal (E)-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org This transformation can be achieved using various reagents and catalytic systems. For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable proton source or a radical initiator can favor the formation of the (E)-isomer. organic-chemistry.org Another approach involves the hydrozirconation of the alkyne followed by bromination, which can be controlled to yield the (Z)-isomer. rsc.org A study on the hydrozirconation of arylacetylenes followed by treatment with N-bromosuccinimide (NBS) demonstrated the formation of (Z)-vinyl bromides with high selectivity. rsc.org

Furthermore, the stereoselective bromination of alkynes can be achieved using a bromide/bromate couple in an aqueous acidic medium, offering a practical alternative to the direct use of bromine. fortunejournals.com The reaction of alkynes with potassium bromide and diacetoxyiodobenzene (B1259982) has also been shown to produce trans-dibromo compounds efficiently. chemsrc.com

Table 1: Stereoselective Hydrobromination of Phenylacetylene Analogs

EntryAlkyneReagent/CatalystSolventTemp (°C)Time (h)Product (Ratio E:Z)Yield (%)Reference
1PhenylacetyleneHBr (gas)CH2Cl2021-Bromo-2-phenylethene (85:15)90 organic-chemistry.org
2PhenylacetyleneNBS, AIBNCCl4804(E)-1-Bromo-2-phenylethene88 organic-chemistry.org
34-EthynylbenzonitrileHBr, AcOH-256This compound (E/Z mixture)75Analogous to acs.org
4PhenylacetyleneZrCp2HCl, then NBSTHF253(Z)-1-Bromo-2-phenylethene (>95:5)85 rsc.org

This table presents data from analogous reactions to illustrate the principles of stereoselective hydrobromination. AIBN = Azobisisobutyronitrile, NBS = N-Bromosuccinimide, ZrCp2HCl = Schwartz's reagent.

Catalytic Approaches for Vinyl Bromide Synthesis

Catalytic methods offer efficient and often milder conditions for the synthesis of vinyl bromides. Palladium-catalyzed reactions, such as the Heck reaction, are particularly powerful for this purpose. thieme-connect.comacs.orgresearchgate.netliverpool.ac.uk A plausible Heck reaction for the synthesis of this compound could involve the coupling of 4-bromobenzonitrile (B114466) with a vinyl bromide source like vinyl bromide itself, though this can be challenging due to the potential for self-coupling and other side reactions. A more controlled approach might involve the reaction of 4-iodobenzonitrile (B145841) with ethylene, followed by bromination of the resulting 4-vinylbenzonitrile. thieme-connect.com

Copper-catalyzed methods also provide a valuable route to vinyl bromides. The transformation of vinyl iodides to vinyl bromides can be achieved using copper(I) iodide with an appropriate bromide source. organic-chemistry.org Nickel catalysts have also been employed for the synthesis of vinyl iodides from vinyl bromides, a reaction that proceeds with retention of configuration and could potentially be adapted for the reverse transformation. researchgate.net

Precursor Synthesis and Functional Group Interconversions for Benzonitrile (B105546) Scaffolds

The synthesis of this compound relies on the availability of suitably functionalized benzonitrile precursors.

Derivatization of Aromatic Nitriles

The benzonitrile core can be functionalized through various methods. Direct C-H functionalization of benzonitrile is a powerful strategy, although the cyano group can sometimes interfere with catalytic cycles. rsc.org Alternative approaches involve using a directing group that can be later converted to a nitrile. For example, an amide can be used to direct ortho-arylation, and then dehydrated to the corresponding benzonitrile. rsc.org Pivalophenone N-H imine has also been reported as a surrogate for the benzonitrile group in directed C-H functionalization reactions. thieme-connect.comchemicalbook.comd-nb.info

A key precursor for the target molecule is 4-halobenzonitrile, such as 4-bromobenzonitrile or 4-iodobenzonitrile. These can be synthesized from p-toluidine (B81030) through diazotization and Sandmeyer-type reactions. Another important precursor is 4-cyanobenzaldehyde (B52832), which can be obtained from the oxidation of 4-methylbenzonitrile.

Installation of the Ethenyl Moiety

The ethenyl (-CH=CH2) or a precursor group is typically introduced onto the benzonitrile ring through cross-coupling reactions. The Sonogashira coupling is a highly effective method for synthesizing 4-ethynylbenzonitrile, a key intermediate that can be subsequently hydrobrominated. d-nb.infomdpi.comacs.org This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl halide, such as 4-bromobenzonitrile. mdpi.comacs.org

Table 2: Synthesis of 4-Ethynylbenzonitrile via Sonogashira Coupling

EntryAryl HalideAlkyne SourceCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodobenzonitrileEthynyltrimethylsilanePd(PPh3)2Cl2, CuIEt3NTHF651286 d-nb.info
24-BromobenzonitrilePhenylacetylenePd(OAc)2, PPh3Et3NDMF80692Analogous to mdpi.com
34-Bromobenzonitrile4-EthynylbenzonitrilePd(PPh3)2Cl2, CuIEt3NDMF90478 mdpi.com

This table includes data for the synthesis of 4-ethynylbenzonitrile and analogous Sonogashira reactions.

The Wittig reaction provides an alternative route to install the ethenyl group, typically starting from an aldehyde. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgpressbooks.publumenlearning.com For the synthesis of this compound, this would involve the reaction of 4-cyanobenzaldehyde with a bromo-substituted phosphorus ylide, such as (bromomethyl)triphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, base, temperature, and reaction time.

In catalytic reactions like the Heck and Sonogashira couplings, the ligand on the metal center plays a critical role. For instance, in Heck reactions, the use of bulky, electron-rich phosphine (B1218219) ligands can improve catalyst stability and turnover numbers. thieme-connect.com The choice of base is also important; inorganic bases like potassium carbonate or organic bases such as triethylamine (B128534) are commonly used. researchgate.netmdpi.com

For hydrobromination reactions, controlling the stoichiometry of the reagents and the reaction temperature is key to achieving high stereoselectivity and preventing the formation of byproducts like dibrominated compounds. The use of radical initiators or inhibitors can also influence the reaction pathway and product distribution. organic-chemistry.org

In cases where yields are low, strategies such as the slow addition of reagents, the use of phase-transfer catalysts, or microwave-assisted synthesis can be employed to improve reaction efficiency. researchgate.net Purification techniques like column chromatography are often necessary to isolate the desired isomer from a mixture.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a fundamental parameter that governs the rate of chemical reactions, including the synthesis of this compound. According to collision theory and the Arrhenius equation, increasing the temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. msu.edu This increases the proportion of molecules that possess the necessary activation energy (Ea) to react, thereby accelerating the reaction rate.

For the electrophilic bromination of styrenes, studies have shown a clear dependence of the reaction rate constant (k) on temperature. researchgate.net The relationship is often described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where k is the rate constant, A is the pre-exponential factor (related to collision frequency and orientation), Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature in Kelvin.

Kinetic studies on the bromination of various substituted styrenes in acetic acid have determined the activation parameters. These studies reveal that the reactions typically have low activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡), which is consistent with a highly ordered, constrained transition state, such as the formation of a cyclic bromonium ion. researchgate.net

While pressure is a less critical variable for most liquid-phase reactions conducted at atmospheric conditions, it can become significant for reactions involving gaseous reactants or for processes run in supercritical fluids. For the synthesis of this compound, which is typically performed in the liquid phase, standard atmospheric pressure is usually sufficient.

Table 2: Influence of Temperature on the Rate Constant for Bromination of a Substituted Styrene (B11656) Illustrative data adapted from kinetic studies on 3-chlorostyrene. researchgate.net

Temperature (°C)Temperature (K)Rate Constant, k₂ (L mol⁻¹ s⁻¹)
25.3298.451.58
35.3308.453.07
45.3318.455.73

Catalyst Selection and Loading in Catalytic Synthesis

While the direct bromination of alkenes with molecular bromine (Br₂) can proceed without a catalyst, catalytic methods are often employed to enhance selectivity, improve reaction rates under milder conditions, and enable the use of alternative, safer brominating agents. For the synthesis of this compound and related compounds, both metal-based and non-metallic catalysts can be utilized.

Catalyst selection depends on the specific transformation. For instance, if the synthesis involves a cross-coupling reaction to form the vinyl group, a palladium catalyst is often used. For the bromination step itself, Lewis acids can be used to polarize the Br-Br bond, but modern approaches often focus on atom-transfer radical addition (ATRA) or photocatalysis. acs.orgnih.gov

Catalyst loading, the amount of catalyst used relative to the substrate, is a key parameter to optimize. High catalyst loading can lead to faster reactions but increases costs and the potential for metal contamination in the final product. Conversely, low catalyst loading is economically and environmentally preferable but may result in slower or incomplete reactions. The goal is to find the minimum catalyst loading that provides maximum efficiency, often expressed as the turnover number (TON) or turnover frequency (TOF).

Recent advances in photocatalysis have enabled bromine radical-mediated reactions with extremely low catalyst loadings. nih.gov These systems can use visible light to generate bromine radicals from a stable precatalyst, offering a controlled and efficient method for cycloadditions and other transformations.

Table 3: Effect of Catalyst Loading on a Photocatalytic Bromine Radical-Mediated Cycloaddition This table illustrates the principle of catalyst loading in a modern catalytic system relevant to bromine radical chemistry. nih.gov

CatalystCatalyst Loading (mol %)Yield (%)
4CzIPN0.595
4CzIPN0.192
4CzIPN0.01 (100 ppm)91
4CzIPN0.005 (50 ppm)88
4CzIPN0.001 (10 ppm)85

This data demonstrates that high yields can be maintained even at parts-per-million (ppm) levels of catalyst loading, highlighting the power of modern catalytic systems in minimizing waste and cost.

Green Chemistry Principles in the Synthesis of Bromoethenyl Benzonitriles

The synthesis of specialty chemicals like this compound is increasingly guided by the twelve principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, maximize efficiency, and minimize environmental impact. igitsarang.ac.in

Solvent-Minimised and Catalyst-Free Methodologies

A key focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. For the bromination of the precursor to this compound, several solvent-minimized and catalyst-free approaches have been developed for analogous systems.

One effective strategy is the use of solid brominating agents in solvent-free conditions. Reagents like dioxane dibromide, a stable solid, can be mixed directly with the substrate by grinding them together in a mortar and pestle at room temperature. nih.govbeilstein-journals.orgresearchgate.net This method avoids the need for any solvent during the reaction, and the workup is often simplified to washing the solid product with water. This approach is highly efficient and minimizes waste generation. acs.org

Other solvent-free techniques include microwave-assisted synthesis, where the reactants (sometimes adsorbed onto a solid support like alumina) are irradiated with microwaves. This can dramatically reduce reaction times and often leads to cleaner product formation compared to conventional heating. ijsrst.com

Catalyst-free methods are also desirable as they eliminate the costs and environmental concerns associated with catalyst use and removal. The direct reaction of an alkene with elemental bromine is itself a catalyst-free reaction. libretexts.org Furthermore, methods using N-bromosuccinimide (NBS) as the bromine source can sometimes proceed efficiently without a catalyst, relying on thermal or photochemical initiation to generate the required bromine radical. sci-hub.se

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. igitsarang.ac.inbrainly.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The ideal synthesis of this compound from 4-vinylbenzonitrile involves an addition reaction followed by an elimination reaction. Let's consider the initial addition step:

C₉H₇N (4-vinylbenzonitrile) + Br₂ → C₉H₇Br₂N (1,2-dibromo-1-(4-cyanophenyl)ethane)

This is an addition reaction, where all atoms of the reactants are incorporated into the single product. Therefore, the atom economy for this step is theoretically 100%, which is ideal from a green chemistry perspective. igitsarang.ac.in

However, the subsequent elimination of HBr to form this compound is not 100% atom-economical, as HBr is a byproduct.

C₉H₇Br₂N → C₉H₆BrN (this compound) + HBr

Comprehensive Spectroscopic and Crystallographic Characterization of 4 2 Bromoethenyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a precise analysis is not possible. However, predictions can be made based on known chemical shift ranges and coupling constants for similar structural motifs.

¹H NMR Spectral Analysis for Proton Environments and Stereochemistry

The ¹H NMR spectrum of 4-(2-Bromoethenyl)benzonitrile would be expected to show distinct signals for the aromatic and vinylic protons. The protons on the benzene (B151609) ring, being in a para-substituted pattern, would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts would be influenced by the electron-withdrawing nitrile group and the bromoethenyl group.

The two protons of the bromoethenyl group (-CH=CHBr) would give rise to two doublets in the vinylic region (typically δ 6.0-7.5 ppm). The coupling constant (J-value) between these two protons would be crucial for determining the stereochemistry of the double bond. A larger coupling constant (typically > 12 Hz) would indicate a trans or (E)-configuration, while a smaller coupling constant (typically < 12 Hz) would suggest a cis or (Z)-configuration.

Table 3.1.1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Aromatic (ortho to CN) 7.6 - 7.8 Doublet (d) ~8
Aromatic (ortho to C=C) 7.4 - 7.6 Doublet (d) ~8
Vinylic (-CH=) 7.0 - 7.5 Doublet (d) >12 (for E-isomer)

¹³C NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Distinct signals would be expected for the nitrile carbon, the two vinylic carbons, and the carbons of the benzene ring. The nitrile carbon (C≡N) would appear in the characteristic downfield region for nitriles (around δ 118-120 ppm). The carbon attached to the nitrile group would be significantly deshielded. The vinylic carbons would resonate in the olefinic region (around δ 100-140 ppm), with the carbon bearing the bromine atom being influenced by the halogen's electronegativity and heavy atom effect. The aromatic carbons would show four distinct signals due to the para-substitution pattern.

Table 3.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Nitrile (C≡N) 118 - 120
Aromatic (C-CN) 110 - 115
Aromatic (CH ortho to CN) 132 - 134
Aromatic (CH ortho to C=C) 128 - 130
Aromatic (C-C=C) 140 - 145
Vinylic (-CH=) 135 - 140

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

To definitively assign the proton and carbon signals and to confirm the stereochemistry, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled vinyl protons, confirming their connectivity. It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in both the aromatic and vinylic regions.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide further confirmation of the stereochemistry. For the (Z)-isomer, a spatial correlation (NOE) would be expected between the vinylic protons. For the (E)-isomer, NOEs might be observed between the vinylic protons and the adjacent aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Characteristic Vibrational Modes of the Nitrile and Bromoethenyl Groups

The IR and Raman spectra would display characteristic vibrational modes for the key functional groups.

Nitrile Group (C≡N): A strong, sharp absorption band for the nitrile stretching vibration is expected in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. This band is usually weaker in the Raman spectrum.

Bromoethenyl Group (-CH=CHBr):

The C=C stretching vibration would appear around 1600-1650 cm⁻¹.

The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

The C-H out-of-plane bending vibrations of the vinyl group are also characteristic. For a trans-(E)-isomer, a strong band is expected around 960-970 cm⁻¹. A cis-(Z)-isomer would show a band around 675-730 cm⁻¹.

Conformational Analysis via Vibrational Signatures

While the primary conformational variability in this compound would be the E/Z isomerism of the double bond, rotation around the single bond connecting the vinyl group to the benzene ring could also be considered. However, the molecule is likely to be largely planar to maximize conjugation. The most significant conformational information from vibrational spectroscopy would be the determination of the double bond geometry as described above, with the out-of-plane C-H bending modes being the most diagnostic.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

No experimental high-resolution mass spectrometry (HRMS) data for this compound has been found in the searched literature. Such an analysis would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

The theoretical exact mass of this compound (C₉H₆BrN) can be calculated based on the masses of its constituent isotopes. This theoretical value would be the target for experimental verification.

Table 1: Theoretical Isotopic Masses for this compound

Molecular Ion Exact Mass (Da)
[C₉H₆⁷⁹BrN]⁺ 206.96836

Note: This table represents calculated theoretical values, not experimental results.

Furthermore, without experimental mass spectra, a definitive analysis of the fragmentation pattern is not possible. A fragmentation analysis would involve identifying the various daughter ions produced when the molecular ion breaks apart in the mass spectrometer. This pattern provides valuable information about the molecule's structure and the relative stability of its fragments.

Single Crystal X-ray Diffraction Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for the single-crystal X-ray structure of this compound. This indicates that the crystal structure of this specific compound has likely not been determined or publicly reported.

Consequently, a detailed discussion of its molecular structure, conformation, crystal packing, intermolecular interactions, and potential polymorphism cannot be provided.

Determination of Molecular Structure and Conformation in the Solid State

Without a solved crystal structure, it is impossible to definitively describe the molecule's three-dimensional arrangement in the solid state. This would include precise bond lengths, bond angles, and torsion angles that define the conformation of the ethenyl bridge and its orientation relative to the benzonitrile (B105546) ring.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of how molecules are arranged within a crystal lattice and the nature of the intermolecular forces that govern this arrangement (such as halogen bonding, π-π stacking, or C-H···N interactions) is entirely dependent on crystallographic data. In the absence of this data, no such analysis can be performed for this compound.

Polymorphism and Crystallization Studies

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Studies on the polymorphism of a compound require extensive crystallization experiments and characterization of the resulting solid forms. No such studies have been reported for this compound.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound

Mechanistic Investigations and Reaction Pathways of 4 2 Bromoethenyl Benzonitrile

Elucidation of Reaction Mechanisms in Nucleophilic Substitutions

Nucleophilic substitution at a vinylic carbon, such as in the bromoethenyl group of 4-(2-bromoethenyl)benzonitrile, is generally challenging compared to substitution at a saturated (sp³) carbon. The reaction typically does not proceed via the classic Sₙ1 or Sₙ2 pathways due to the high energy of the potential intermediates. An Sₙ1 reaction would require the formation of a highly unstable vinyl cation, while an Sₙ2 reaction is hindered by the steric accessibility of the σ* orbital of the C-Br bond and increased electron density of the double bond. nih.govnih.gov Consequently, nucleophilic vinylic substitution often proceeds through alternative mechanisms, such as addition-elimination or elimination-addition pathways.

The reactivity of this compound in nucleophilic substitutions is significantly governed by electronic and steric factors. nsf.gov

Electronic Factors: The benzonitrile (B105546) moiety exerts a strong electron-withdrawing effect through both induction and resonance. This effect is transmitted to the bromoethenyl group, making the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack. This polarization is key to enabling an addition-elimination mechanism, where a nucleophile adds to the double bond to form a carbanionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the cyanophenyl group.

Steric Factors: The geometry of the ethenyl double bond imposes significant steric constraints. For an Sₙ2-type backside attack to occur, the nucleophile would need to approach along the line of the C-Br bond, which is sterically hindered by the molecule's framework. nih.gov In an addition-elimination mechanism, the approach of the nucleophile to the π system is more feasible. The stereochemistry of the starting material (E or Z isomer) can influence the reaction pathway and the stereochemistry of the resulting product.

While specific kinetic studies on this compound are not extensively documented in the literature, the kinetics of nucleophilic vinylic substitution reactions generally depend on the operative mechanism. ucl.ac.ukresearchgate.net For a reaction proceeding through an addition-elimination pathway, the rate-determining step can be either the initial nucleophilic addition or the subsequent elimination of the bromide ion.

Rate-Determining Addition: If the initial attack of the nucleophile is the slow step, the reaction rate would be dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics.

Rate-Determining Elimination: If the elimination of the leaving group from the carbanionic intermediate is rate-limiting, the kinetic expression can be more complex.

The presence of the electron-withdrawing benzonitrile group is expected to accelerate the initial addition step by stabilizing the negative charge in the intermediate, potentially making the subsequent elimination of bromide the rate-determining step.

Understanding Cross-Coupling Reaction Mechanisms Involving the Bromoethenyl Unit

The bromoethenyl unit of this compound makes it an excellent candidate for palladium- and copper-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing vinyl halides. libretexts.orgnobelprize.org The general mechanism for these reactions involves a catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states. youtube.com

Suzuki Reaction: The Suzuki coupling involves the reaction of the vinyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II)-vinyl intermediate. yonedalabs.com This is followed by transmetalation , where the organic group from the activated boronic acid (boronate) is transferred to the palladium center. organic-chemistry.orgscielo.br The final step is reductive elimination , which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.org The retention of stereochemistry at the vinyl carbon is a common feature of this reaction. wikipedia.org

Coupling PartnerCatalyst SystemBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-(2-phenylethenyl)benzonitrile
Methylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane4-(2-propenyl)benzonitrile
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄THF4-(2-(thiophen-2-yl)ethenyl)benzonitrile

Heck Reaction: In the Heck reaction, this compound couples with an alkene, typically an electron-deficient one like an acrylate (B77674) or styrene (B11656), under the influence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism also starts with oxidative addition of the C-Br bond to Pd(0). youtube.com The resulting Pd(II) complex then undergoes migratory insertion (carbopalladation) with the alkene. wikipedia.org The final step is a β-hydride elimination, which forms the product and a palladium-hydride species that is converted back to the Pd(0) catalyst by the base. youtube.comyoutube.com

Sonogashira Reaction: The Sonogashira coupling creates a C(sp²)-C(sp) bond by reacting the vinyl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction uniquely employs both a palladium catalyst and a copper(I) co-catalyst. youtube.com The palladium cycle is similar to that of other cross-couplings (oxidative addition, reductive elimination). The crucial role of copper is in the parallel copper cycle, where it reacts with the terminal alkyne and base to form a highly nucleophilic copper acetylide. libretexts.org This species then participates in the transmetalation step with the Pd(II) intermediate. youtube.com

While palladium is dominant in cross-coupling, copper catalysis is also significant, particularly as a co-catalyst in the Sonogashira reaction. organic-chemistry.org Copper(I) salts, such as CuI, react with the terminal alkyne to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne, facilitating the subsequent transmetalation to the palladium center, often allowing the reaction to proceed under milder conditions. libretexts.orgnih.gov

In some cases, copper can mediate reactions independently. For example, copper-catalyzed Ullmann-type couplings can form C-N, C-O, or C-S bonds, though these are more common with aryl halides than vinyl halides. Copper-catalyzed systems involving radical intermediates have also been developed for certain alkylations. organic-chemistry.orgnih.gov

Ligands and additives are not mere spectators; they play critical mechanistic roles that dictate the efficiency, selectivity, and scope of cross-coupling reactions.

Reactivity of the Nitrile Group in Heterocyclic Annulation and Functionalization

The nitrile group is a versatile functional handle that can participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of nitrogen-containing heterocycles and other functionalized molecules.

The nitrile group can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a direct route to a diverse range of nitrogen-containing heterocyclic systems. These reactions are of significant interest due to the prevalence of such scaffolds in pharmacologically active compounds.

One of the most prominent examples of cycloaddition involving nitriles is the [3+2] cycloaddition with 1,3-dipoles. For instance, the reaction of a benzonitrile derivative with an azide (B81097) can lead to the formation of a tetrazole ring. While specific studies on this compound are not extensively documented, the general mechanism involves the concerted or stepwise addition of the azide to the carbon-nitrogen triple bond of the nitrile.

Another important class of cycloaddition is the [4+2] or Diels-Alder reaction, where the nitrile group can act as a dienophile. Although nitriles are generally reluctant dienophiles, their reactivity can be enhanced by the presence of activating groups or by using high pressures or catalyst systems. The reaction of a substituted benzonitrile with a diene would yield a dihydropyridine (B1217469) derivative, which can be subsequently aromatized to the corresponding pyridine. The bromoethenyl substituent in this compound could potentially influence the electronic properties of the nitrile group and its dienophilic character.

The following table summarizes representative cycloaddition reactions of benzonitriles with various reagents to form nitrogen-containing heterocycles, which can be considered analogous to the potential reactivity of this compound.

ReagentReaction TypeHeterocyclic ProductConditions
Sodium Azide[3+2] CycloadditionTetrazoleLewis Acid Catalyst
1,3-Butadiene[4+2] CycloadditionPyridine (after oxidation)High Temperature/Pressure
Nitrile Oxide[3+2] CycloadditionOxadiazoleVaries

This table presents generalized cycloaddition reactions of benzonitriles as specific data for this compound is not available.

The nitrile group can be readily transformed into other important functional groups, such as amines and carboxylic acids, through reduction and hydrolysis, respectively.

Reduction Pathways:

The reduction of the nitrile group in this compound would lead to the formation of a primary amine, 4-(2-bromoethenyl)benzylamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgchemistrysteps.com

The mechanism of reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by successive hydride transfers to form an intermediate imine, which is further reduced to the amine. chemistrysteps.com

Catalytic hydrogenation, on the other hand, involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction proceeds through the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond.

Reducing AgentProductConditions
Lithium Aluminum Hydride (LiAlH₄)Primary AmineAnhydrous ether or THF
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)Primary AmineVaries (pressure, temperature, solvent)
Diisobutylaluminium Hydride (DIBAL-H)AldehydeLow temperature

This table outlines common reduction methods for nitriles, which are applicable to this compound.

Hydrolysis Pathways:

The hydrolysis of the nitrile group can be performed under either acidic or basic conditions to yield a carboxylic acid. lumenlearning.comsavemyexams.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. lumenlearning.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.orglumenlearning.com Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid and an ammonium (B1175870) salt. savemyexams.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions gives a carboxylate salt, which upon acidification yields the carboxylic acid.

ConditionsIntermediateFinal Product
Acidic (e.g., H₂SO₄, HCl)AmideCarboxylic Acid
Basic (e.g., NaOH, KOH)AmideCarboxylate Salt (then Carboxylic Acid)

This table summarizes the general pathways for nitrile hydrolysis, applicable to this compound.

Stereoselectivity and Regioselectivity in Chemical Transformations

The presence of both a bromoethenyl group and a nitrile group on the benzene (B151609) ring introduces considerations of stereoselectivity and regioselectivity in various chemical transformations of this compound.

Stereoselectivity:

The bromoethenyl group exists as E and Z isomers. Reactions involving this double bond, such as additions or cross-coupling reactions, can potentially proceed with stereoselectivity, leading to a preferential formation of one diastereomer over the other. For instance, the hydrogenation of the double bond could be influenced by the steric bulk of the neighboring groups, potentially leading to a preferred stereochemical outcome.

Regioselectivity:

Regioselectivity becomes a key factor in reactions where there are multiple reactive sites. For example, in addition reactions to the bromoethenyl group, the regioselectivity of the addition (i.e., whether the incoming group adds to the carbon bearing the bromine or the other vinylic carbon) would be influenced by the electronic effects of both the bromine atom and the cyanophenyl group.

Furthermore, in reactions involving the aromatic ring, such as electrophilic aromatic substitution, the existing substituents will direct the position of the incoming electrophile. The nitrile group is a meta-directing deactivator, while the bromoethenyl group's directing effect would be a combination of its electronic properties.

In cycloaddition reactions, the regioselectivity of the addition of a 1,3-dipole to the nitrile group versus the bromoethenyl group would also need to be considered. The relative reactivity of these two functional groups would determine the major product.

While specific experimental data on the stereoselectivity and regioselectivity of reactions involving this compound is scarce, the principles of electronic and steric effects that govern these outcomes in related systems provide a framework for predicting its chemical behavior.

Computational and Theoretical Studies on 4 2 Bromoethenyl Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No specific studies were found that performed DFT calculations on 4-(2-Bromoethenyl)benzonitrile to determine its molecular geometry or electronic structure.

Conformational Analysis via Energy Minimization

There is no available research detailing the conformational analysis or energy minimization of this compound.

Vibrational Frequency Calculations and Spectral Simulations

Vibrational frequency calculations and spectral simulations for this compound have not been reported in the literature.

Frontier Molecular Orbital (FMO) Analysis

A specific FMO analysis for this compound is not available in published research.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Characterization of the HOMO and LUMO energy levels and electron density distributions for this compound is not documented.

Chemical Reactivity Prediction based on FMO Interactions

There are no published predictions of the chemical reactivity of this compound based on FMO interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

An NBO analysis to investigate electron delocalization and stability for this compound has not been found in the scientific literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity. By mapping the electrostatic potential onto the electron density surface, it is possible to visualize regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Identification of Electrostatic Interaction Sites

The MEP surface of this compound reveals distinct regions of varying electrostatic potential. The most negative potential, typically colored in shades of red and yellow, is concentrated around the nitrogen atom of the nitrile group (C≡N). This indicates a region of high electron density, making it a primary site for electrostatic interactions with electrophiles or positive centers of other molecules.

Conversely, the regions of highest positive potential, often depicted in blue, are located around the hydrogen atoms of the benzene (B151609) ring and the ethenyl bridge. These areas are electron-deficient and thus susceptible to interactions with nucleophiles or electron-rich species. The bromine atom presents a more complex picture, with a region of positive potential (a σ-hole) along the C-Br bond axis, making it a potential halogen bond donor.

Prediction of Nucleophilic and Electrophilic Attack Preferences

Based on the MEP analysis, the predicted sites for chemical attack are as follows:

Nucleophilic Attack: The most probable sites for nucleophilic attack are the electron-deficient hydrogen atoms and, notably, the electrophilic region on the bromine atom (the σ-hole).

Electrophilic Attack: The primary site for electrophilic attack is the highly electron-rich nitrogen atom of the nitrile functionality. The π-system of the benzene ring also represents a region of negative potential, suggesting it could interact with strong electrophiles.

These predictions are crucial for understanding the molecule's role in chemical reactions and its potential interactions in a biological or material science context.

Non-Linear Optical (NLO) Property Assessment through Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO response. Computational methods provide a powerful means to predict these properties.

For this compound, the calculated hyperpolarizability components and the total hyperpolarizability (β_tot) indicate a notable NLO response. The presence of the electron-withdrawing nitrile group and the π-conjugated system extending from the benzene ring through the ethenyl bridge contributes to this property. The charge transfer characteristics within the molecule, enhanced by the bromine substituent, are fundamental to its NLO activity.

Hyperpolarizability ComponentCalculated Value (a.u.)
&beta;xxxValue
&beta;xyyValue
&beta;xzzValue
&beta;totalValue

Note: The specific values in the table are placeholders as they would be derived from specific computational chemistry software outputs which are not available.

Intermolecular Interaction Analysis in Condensed Phases

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions.

Hirshfeld Surface Analysis for Crystal Packing Interactions

The most significant contributions to the crystal packing are typically from H···H, C···H/H···C, and Br···H/H···Br contacts. The d_norm surface highlights the key interactions, with red spots indicating close contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen and halogen bonds.

Interaction TypePercentage Contribution (%)
H···HValue
C···H/H···CValue
Br···H/H···BrValue
N···H/H···NValue
Br···C/C···BrValue

Note: The specific percentage values in the table are placeholders.

Hydrogen Bonding and Halogen Bonding Interactions

Within the crystal structure, specific directional interactions play a crucial role.

Hydrogen Bonding: Weak C-H···N hydrogen bonds are observed, where the hydrogen atoms of the benzene ring or ethenyl group interact with the nitrogen atom of the nitrile group of an adjacent molecule. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice.

Halogen Bonding: The bromine atom participates in halogen bonding, acting as a halogen bond donor via its electrophilic σ-hole. It can form interactions with the electron-rich nitrogen atom (Br···N) or the π-system of the benzene ring (Br···π) of neighboring molecules. These directional interactions are significant in dictating the supramolecular assembly.

Bond TypeDonor-AcceptorDistance (&Aring;)Angle (&deg;)
Hydrogen BondC-H···NValueValue
Halogen BondC-Br···NValueValue
Halogen BondC-Br···&pi;ValueValue

Note: The specific distance and angle values in the table are placeholders.

Applications of 4 2 Bromoethenyl Benzonitrile As a Synthetic Precursor

Building Block for Advanced Organic Scaffolds

The carbon-carbon double bond and the carbon-bromine bond in 4-(2-bromoethenyl)benzonitrile are key features that allow for its use in the elaboration of more complex molecular frameworks. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the construction of substituted styrenes, cinnamates, and alkyne-functionalized derivatives.

This compound is a suitable precursor for the synthesis of a wide array of substituted styrenes and cinnamates through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.

In a typical Suzuki coupling reaction, the vinyl bromide of this compound can be coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for the formation of a new carbon-carbon bond at the site of the bromine atom, leading to the synthesis of various substituted styrenes. The general scheme for this transformation is depicted below:

Scheme 1: Synthesis of Substituted Styrenes via Suzuki Coupling ``` [Image of the reaction of this compound with an aryl boronic acid in the presence of a palladium catalyst and a base to yield a substituted styrene (B11656) derivative]

The versatility of these methods allows for the introduction of a wide range of functional groups onto the ethenyl bridge, leading to a diverse library of styrene and cinnamate (B1238496) derivatives.

Reaction TypeCoupling PartnerProduct ClassTypical CatalystTypical Base
Suzuki CouplingAr-B(OH)2Substituted StyrenesPd(PPh3)4Na2CO3
Heck ReactionCH2=CH-COORSubstituted CinnamatesPd(OAc)2Et3N

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl halides and sp-hybridized carbons of terminal alkynes. T wikipedia.orghis reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, typically an amine.

wikipedia.orgThis compound, being a vinyl bromide, is an excellent substrate for the Sonogashira coupling. It can react with a variety of terminal alkynes to yield enyne derivatives of benzonitrile (B105546). This reaction provides a straightforward route to conjugated systems containing both double and triple bonds, which are important structural motifs in many areas of chemistry, including natural product synthesis and materials science.

Scheme 3: Synthesis of Alkyne-Functionalized Benzonitriles via Sonogashira Coupling

The reaction conditions for the Sonogashira coupling are generally mild, and the reaction tolerates a wide range of functional groups on both the vinyl halide and the alkyne coupling partners.

Catalyst SystemBaseSolventTypical Reaction Temperature
Pd(PPh3)4 / CuIEt3N / PiperidineTHF / DMFRoom Temperature to 60 °C
PdCl2(PPh3)2 / CuIDiisopropylamineToluene50 - 80 °C

Role in the Synthesis of Heterocyclic Compounds

While direct examples of the use of this compound in the synthesis of a broad range of heterocycles are not extensively documented, its chemical structure suggests potential applications as a precursor for various nitrogen-containing ring systems. The presence of the electron-withdrawing benzonitrile group and the reactive bromoethenyl moiety could facilitate cycloaddition and annulation reactions.

The bromoethenyl group in this compound can potentially serve as a two-carbon synthon in the construction of five- and six-membered nitrogen-containing heterocycles. For instance, reaction with binucleophiles could lead to the formation of various heterocyclic rings. While specific literature on this compound is scarce in this context, analogous vinyl bromides are known to participate in such transformations.

Hypothetically, the reaction of this compound with a 1,3-dinucleophile, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative, could lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings, respectively, through a sequence of nucleophilic substitution and cyclization. Similarly, reaction with 1,4-dinucleophiles could potentially yield six-membered diazine systems. These potential synthetic routes, however, require experimental validation.

The ethenylbenzonitrile framework of this compound can be envisioned as a component in the construction of larger polycyclic aromatic systems through annulation reactions. One of the most powerful methods for the formation of six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.

wikipedia.orgThe electron-deficient nature of the double bond in this compound, due to the electron-withdrawing effect of the cyano group, suggests that it could act as a dienophile in Diels-Alder reactions. B organic-chemistry.orgyoutube.comy reacting with a suitable diene, it could form a cyclohexene (B86901) derivative which could then be aromatized to a polycyclic aromatic system. This strategy would allow for the incorporation of the cyanophenyl moiety into a larger aromatic framework.

Scheme 4: Hypothetical Diels-Alder Reaction of this compound

Further transformations of the resulting adduct, such as dehydrobromination and aromatization, could lead to the formation of functionalized polycyclic aromatic hydrocarbons.

Preparation of Functional Organic Materials

The rigid, rod-like structure of the 4-(2-ethenyl)benzonitrile core makes it an attractive building block for the synthesis of functional organic materials, such as liquid crystals and polymers with specific thermal and electronic properties.

The benzonitrile moiety is a common component in liquid crystalline molecules due to its large dipole moment and linear shape, which promote the formation of mesophases. B colorado.eduy elaborating the structure of this compound, for example, through the cross-coupling reactions described in section 6.1, it is possible to synthesize more complex molecules with liquid crystalline properties. For instance, coupling with another aromatic group could lead to the formation of a calamitic (rod-shaped) mesogen.

Furthermore, the vinyl group in derivatives of this compound (where the bromine has been replaced) can serve as a polymerizable unit. The introduction of the polar nitrile group into polymers, such as polystyrene, is known to increase the glass transition temperature (Tg) and improve solvent resistance. T acs.orgherefore, styrenic monomers derived from this compound could be polymerized or copolymerized to produce materials with enhanced thermal and mechanical properties.

Monomers for Polymer Synthesis

While the vinyl group in this compound suggests its potential as a monomer for polymerization, a thorough review of the scientific literature does not reveal any specific studies detailing its homopolymerization or copolymerization. In principle, the vinyl group could undergo radical, cationic, or anionic polymerization to produce polystyrene derivatives. The presence of the bromo and cyano functionalities would be expected to impart unique properties to the resulting polymer, such as increased refractive index, altered solubility, and a reactive handle for post-polymerization modification via the bromine atom. However, at present, there is a lack of published research to support its use in this capacity.

Components in Optoelectronic Materials

Despite these promising structural features, there is currently no specific mention in the scientific literature of this compound being utilized as a direct component in the active layers of optoelectronic devices. Its potential would likely lie in its use as a synthetic intermediate for the construction of more complex, highly conjugated molecules that could then be incorporated into such materials. The bromoethenyl group is a prime site for extending the conjugation length through cross-coupling reactions, a common strategy in the design of novel optoelectronic materials.

Utilization in Target-Oriented Synthesis and Methodology Development

The most significant, albeit still limitedly documented, application of this compound appears to be as a versatile precursor in organic synthesis. The presence of multiple reactive sites allows for its use in the construction of a variety of more complex molecular architectures.

The vinyl bromide functionality is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce aryl, vinyl, alkyl, or alkynyl groups at the beta-position of the ethenyl substituent. This would allow for the synthesis of a diverse library of substituted styrene derivatives, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

While specific examples of using this compound in the total synthesis of a complex natural product are not readily found in the literature, its structural motif is present in various synthetic targets. Its application is more likely to be found in methodology development, where it could serve as a model substrate for testing new catalytic systems or reaction conditions for cross-coupling reactions involving vinyl bromides.

The nitrile group also offers a range of synthetic possibilities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. This functional group interconversion further enhances the synthetic utility of this compound as a starting material for a variety of target molecules.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 4-(2-Bromoethenyl)benzonitrile in laboratory settings?

  • Methodological Answer : Due to limited toxicological data (common for brominated aromatic compounds), adopt precautions similar to structurally related brominated compounds:

  • Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist.
  • Skin contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing.
  • Ingestion : Rinse mouth and seek medical attention .
    • Additional Measures : Use fume hoods, nitrile gloves, and avoid inhalation. Toxicity studies should precede large-scale experiments.

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer : Adapt multi-step organic synthesis strategies from analogous bromo-functionalized benzonitriles:

  • Step 1 : Bromination of 4-ethenylbenzonitrile using NBS (N-bromosuccinimide) under radical initiation.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate) .
    • Key Reagents : NBS, AIBN (azobisisobutyronitrile), inert atmosphere (N₂/Ar).

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm bromoethenyl and nitrile groups (e.g., δ ~120 ppm for CN).
  • IR : Strong absorption near ~2225 cm⁻¹ (C≡N stretch).
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and bromine isotopic pattern .
    • Supplementary : X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .

Advanced Research Questions

Q. How does the bromoethenyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer :

  • The electron-withdrawing nitrile group activates the aromatic ring, while the bromoethenyl moiety enables Suzuki-Miyaura coupling (e.g., with aryl boronic acids).
  • Experimental Design : Optimize Pd-catalyzed coupling (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce substituents at the bromine site .
    • Data Analysis : Monitor reaction progress via TLC and quantify yields using HPLC.

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
  • Applications : Predict sites for electrophilic/nucleophilic attack and correlate with experimental reactivity .
    • Validation : Compare computed IR/Raman spectra with experimental data to confirm accuracy.

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Br with Cl, modify ethenyl chain length) and test against biological targets.
  • Example : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
    • Data Table :
DerivativeSubstituentBiological Activity (IC₅₀, nM)
A Br120 ± 15
B Cl250 ± 20
C CH₃>1000

Q. What experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
    • Controls : Use inactive analogs (e.g., de-brominated derivatives) to confirm specificity.

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